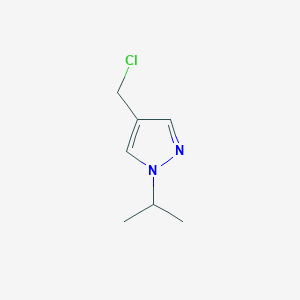![molecular formula C8H8N2S2 B12348680 Thieno[2,3-d]pyrimidine-4(3H)-thione, 5,6-dimethyl-](/img/structure/B12348680.png)
Thieno[2,3-d]pyrimidine-4(3H)-thione, 5,6-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dimethyl-thieno[2,3-d]pyrimidine-4-thiol is a heterocyclic compound with the molecular formula C₈H₈N₂S₂ and a molecular weight of 196.29 g/mol . This compound is characterized by a thieno[2,3-d]pyrimidine core structure, which is a fused ring system containing both sulfur and nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-thieno[2,3-d]pyrimidine-4-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with 2,3-dichloro-1,4-dimethylbenzene in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve similar cyclization reactions with optimized conditions for higher yield and purity. Industrial methods would also focus on cost-effective and scalable processes, potentially utilizing continuous flow reactors and automated systems for better control and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dimethyl-thieno[2,3-d]pyrimidine-4-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiol group to a corresponding sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides in solvents such as DMF or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted thieno[2,3-d]pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
5,6-Dimethyl-thieno[2,3-d]pyrimidine-4-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5,6-Dimethyl-thieno[2,3-d]pyrimidine-4-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biological processes, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine
- 4-Chloro-5-(4-isopropylphenyl)thieno[2,3-d]pyrimidine
- 4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine
Uniqueness
5,6-Dimethyl-thieno[2,3-d]pyrimidine-4-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl groups and the thiol functionality enhances its reactivity and potential for diverse applications compared to its analogs .
Eigenschaften
Molekularformel |
C8H8N2S2 |
|---|---|
Molekulargewicht |
196.3 g/mol |
IUPAC-Name |
5,6-dimethyl-4aH-thieno[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C8H8N2S2/c1-4-5(2)12-8-6(4)7(11)9-3-10-8/h3,6H,1-2H3 |
InChI-Schlüssel |
MFFHASRDISZLNK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC2=NC=NC(=S)C12)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Oxo-4-[2-(pyridin-3-yl)piperidin-1-yl]butanoic acid](/img/structure/B12348604.png)

![(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21E,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B12348609.png)
![1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxo-1,2-thiazol-3-yl]piperidin-4-amine](/img/structure/B12348610.png)

![6-methyl-2-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-1,3-diazinan-4-one](/img/structure/B12348616.png)
![1-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12348623.png)
![4-Methoxy-6,7a-dihydropyrrolo[2,3-c]pyridin-7-one](/img/structure/B12348626.png)
![4-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]benzene-1,3-diol;hydrochloride](/img/structure/B12348639.png)

![Sodium 4-(7h-benzo[de]anthracen-3-yloxy)benzenesulfonate](/img/structure/B12348650.png)

![3-amino-N-[(1,3-dimethyl-2,6-dioxo-1,3-diazinan-4-yl)methyl]propanamide](/img/structure/B12348660.png)
![(2S)-2-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]propanal](/img/structure/B12348666.png)
